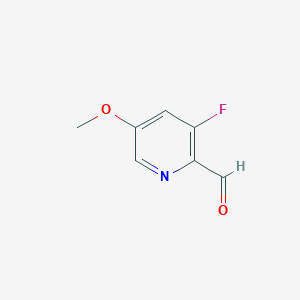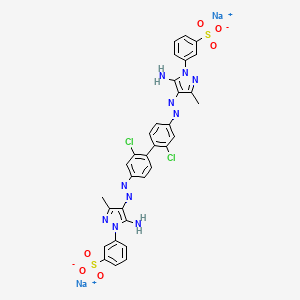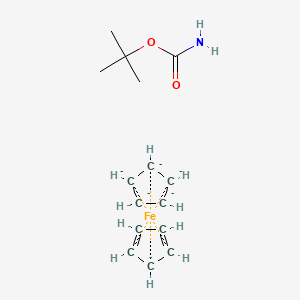
3-Fluoro-5-methoxypicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6FNO2 It is a derivative of picolinaldehyde, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxypicolinaldehyde typically involves the introduction of the fluorine and methoxy groups onto the picolinaldehyde framework. One common method includes the use of fluorinated reagents and methoxylation reactions. For instance, the compound can be synthesized through a multi-step process involving the fluorination of a suitable precursor followed by methoxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated reactors. The process generally requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-5-methoxypicolinic acid.
Reduction: 3-Fluoro-5-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-5-methoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-methoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Similar Compounds:
- 3-Fluoro-5-methoxypyridine
- 3-Fluoro-5-methoxyaniline
- 3-Fluoro-5-methoxybenzaldehyde
Comparison: Compared to these similar compounds, this compound is unique due to the presence of both the fluorine and methoxy groups on the picolinaldehyde framework. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
| 1211590-28-1 | |
Formule moléculaire |
C7H6FNO2 |
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
3-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 |
Clé InChI |
YVTMNPMNJVLTBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)


![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
